molecular formula C29H30FN3O B143120 Flezelastine CAS No. 135381-77-0

Flezelastine

Cat. No. B143120
M. Wt: 455.6 g/mol
InChI Key: HQFSNUYUXXPVKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Flezelastine is a phthalazinone derivative and an anti-asthmatic/anti-allergic agent . It exhibits inhibition of histamine release and 5-lipoxygenase, calcium antagonistic properties, and antagonism at the histamine H1 receptor . Flezelastine is a racemate consisting of (+)- and (-)-enantiomers .


Molecular Structure Analysis

Flezelastine has a molecular formula of C29H30FN3O . Its molecular weight is 492.027 . The InChIKey for Flezelastine is KBNISKYDAJMVNI-UHFFFAOYSA-N .


Chemical Reactions Analysis

Flezelastine has been found to inhibit IL-1 synthesis and/or release in vitro and in vivo . This suggests that it may interact with the immune system and have potential anti-inflammatory effects.

Scientific Research Applications

Drug Discovery and Pharmacological Impacts

The landscape of drug discovery has seen significant contributions from pharmacological research, impacting medical progress immensely over the past century. Molecular biology and genomic sciences play pivotal roles, enriching therapeutic options and guiding drug discovery. Azelastine, a selective antagonist at the human histamine-1 receptor, exemplifies the advancements in pharmacological research. In vitro studies have revealed its prolonged duration of action, involving both receptor binding and additional tissue components, indicating a multifaceted mechanism of action beyond mere receptor antagonism (Drews, 2000) (Slack et al., 2011).

Environmental and Ecological Research

Investigations into environmental pollutants have spotlighted the endocrine-disrupting actions of various substances, including pharmaceuticals, in natural ecosystems. Studies on wildlife exposed to pollutants like cattle feedlot effluent, which contains pharmaceuticals such as azelastine, have documented significant alterations in reproductive biology, underscoring the broader ecological impact of pharmaceuticals and necessitating further research into environmental runoff and its components (Orlando et al., 2003).

Therapeutic Applications and Clinical Trials

Azelastine's role in clinical settings, particularly in treating allergic conditions, highlights its therapeutic significance. Clinical trials have underscored its efficacy, with studies reporting significant improvement in conditions like perennial allergic conjunctivitis compared to placebos. However, the complexity of drug kinetics, as observed in substances like fluoxetine, reflects the intricacies involved in drug administration and metabolism, emphasizing the need for comprehensive understanding in therapeutic applications (Canonica et al., 2003) (Caccia et al., 2005).

Cardiac and Electrophysiological Research

The safety profile of drugs like azelastine is a critical aspect of pharmacological research. Studies have explored its effects on cardiac electrophysiology, revealing its influence on cardiac contractility and action potentials. This underlines the importance of evaluating potential cardiac side effects, especially in drugs used for non-cardiac conditions (Li et al., 2001).

Novel Therapeutic Potentials

Exploring off-label uses of established drugs can lead to novel therapeutic applications. Azelastine, traditionally used for allergic conditions, has shown potential in cancer therapeutics, indicating its ability to target specific cellular pathways involved in tumorigenesis. Such research highlights the potential of repositioning known drugs for new therapeutic purposes, expanding treatment options in various medical fields (Hu et al., 2021).

properties

IUPAC Name

4-[(4-fluorophenyl)methyl]-2-[1-(2-phenylethyl)azepan-4-yl]phthalazin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30FN3O/c30-24-14-12-23(13-15-24)21-28-26-10-4-5-11-27(26)29(34)33(31-28)25-9-6-18-32(20-17-25)19-16-22-7-2-1-3-8-22/h1-5,7-8,10-15,25H,6,9,16-21H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQFSNUYUXXPVKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCN(C1)CCC2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C(=N3)CC5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

110406-33-2 (hydrochloride)
Record name Flezelastine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135381770
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID90869845
Record name 4-[(4-Fluorophenyl)methyl]-2-[1-(2-phenylethyl)azepan-4-yl]phthalazin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90869845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

455.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Flezelastine

CAS RN

135381-77-0
Record name Flezelastine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135381770
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FLEZELASTINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77K18757UK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Flezelastine
Reactant of Route 2
Flezelastine
Reactant of Route 3
Flezelastine
Reactant of Route 4
Reactant of Route 4
Flezelastine
Reactant of Route 5
Reactant of Route 5
Flezelastine
Reactant of Route 6
Flezelastine

Citations

For This Compound
76
Citations
HY Ping, J Robert - Biochemical pharmacology, 1995 - Elsevier
The effects of two new phthalazinone derivatives, azelastine (AZ) and flezelastine (FZ), on the reversal of resistance to doxorubicin (dox) were studied using two variants of the rat C6 …
Number of citations: 25 www.sciencedirect.com
S Paris, G Blaschke, M Locher, HO Borbe… - … of Chromatography B …, 1997 - Elsevier
… The stereoselectivity of the in vitro biotransformation of flezelastine was investigated using … of flezelastine and of N-dephenethylflezelastine after incubations of racemic flezelastine with …
Number of citations: 16 www.sciencedirect.com
I Fleischhauer, B Kutscher, J Engel… - Chirality, 1993 - Wiley Online Library
The racemic phthalazinone derivatives azelastine and flezelastine were resolved via formation of diastereomeric salts and fractional crystallization thereof. The optical purity of the …
Number of citations: 6 onlinelibrary.wiley.com
U Werner, J Schmidt, I Szelenyi - Agents and Actions, 1994 - Springer
… IL-lfl, was also inhibited by flezelastine. These findings suggest that flezelastine inhibits IL-1 … In the present study we have examined the effect of flezelastine and its enantiomers on LPS-…
Number of citations: 6 link.springer.com
B Moovarkumudalvan, AM Geethakumari, R Ramadoss… - Biomolecules, 2022 - mdpi.com
… As shown in the table, Flezelastine scored top as per the predicted IC 50 values among all drugs, and was followed by Niceverine. Further, the hits Flezelastine, Nicerverine and NP3 …
Number of citations: 4 www.mdpi.com
MQ Zhang, H Timmerman - Inflammation Research, 1997 - Springer
It is widely accepted that one of the difficulties in the treatment of asthma is the involvement of a large number of allergic/inflammatory mediators in the pathology of the disease. …
Number of citations: 10 link.springer.com
U Heinemann, G Blaschke, N Knebel - Journal of Chromatography B, 2003 - Elsevier
… 1) were a kind gift of ASTA Medica (Frankfurt/Main, Germany), as well as the internal standards flezelastine hydrochloride (only for achiral CE experiments) and D-17795, an azelastine …
Number of citations: 40 www.sciencedirect.com
MQ Zhang, A Van de Stolpe, OP Zuiderveld… - European journal of …, 1997 - Elsevier
A novel series of cyproheptadine derivatives, in which an amino acid or a dipeptide moiety was introduced at the piperidine nitrogen, have been synthesized. The amino acid and …
Number of citations: 13 www.sciencedirect.com
J Caslavska, W Thormann - Journal of Chromatography A, 2011 - Elsevier
During the past two decades, chiral capillary electrophoresis (CE) emerged as a promising, effective and economic approach for the enantioselective determination of drugs and their …
Number of citations: 72 www.sciencedirect.com
SI Rennard, AA Floreani - Clinics in chest medicine, 1995 - Elsevier
Current estimates suggest that asthma affects as many as 12 million Americans, and the prevalence is increasing. Osler's maxim that" the asthmatic pants (wheezes) into old age" …
Number of citations: 2 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.